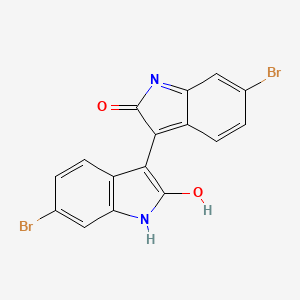

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

説明

Historical Context and Scientific Significance

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one belongs to the indolinone family, a class of heterocyclic compounds with deep roots in natural pigments and modern materials science. Historically, indigo derivatives like Tyrian purple (6,6'-dibromoindigo) were prized for their vibrant colors and extracted from marine mollusks. This compound's structural analogs, such as isoindigo (a positional isomer of indigo with a central double bond), have been explored for photochromic properties and organic semiconductor applications. The brominated indolinones, including the subject compound, exhibit enhanced electron-deficient character, making them critical intermediates in optoelectronic materials synthesis.

Nomenclature and Alternative Designations

Systematic IUPAC Nomenclature

The compound’s IUPAC name reflects its stereochemical configuration and substituents:

6-bromo-3-(6-bromo-2-oxoindolin-3-ylidene)-1,3-dihydro-2H-indol-2-one (E)- . This designation specifies the trans (E) configuration of the central double bond between the two indolinone moieties.

Common Names and Synonyms

- Dibromoindolinone derivative : Highlights bromine substitution at positions 6 and 6' of the indolinone backbone.

- 6,6'-Dibromo-[3,3'-biindolinylidene]-2,2'-dione : Emphasizes the dimeric structure and ketone functionalities.

- Isoindigo analog : Links to its structural relationship with isoindigo, differing by bromine substitution.

CAS Registry Information and Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1351240-72-6 |

| PubChem CID | 135742383 |

| SMILES | O=C1NC2=C(C=CC(Br)=C2)/C1=C3C(NC4=C\3C=CC(Br)=C4)=O |

| Molecular Formula | C₁₆H₈Br₂N₂O₂ |

| Molecular Weight | 420.05 g/mol |

Relationship to Isoindigo Chemical Family

This compound is structurally distinct from isoindigo (C₁₆H₁₀N₂O₂), which lacks bromine substituents. Key differences include:

The bromine atoms introduce steric hindrance and electron-withdrawing effects, altering solubility and electronic properties.

Connection to Historical Tyrian Purple Pigment

Tyrian purple (6,6'-dibromoindigo) and the subject compound share brominated indole cores, though their structures differ:

特性

IUPAC Name |

6-bromo-3-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-15(21)13(9)14-10-4-2-8(18)6-12(10)20-16(14)22/h1-6,19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIGDKYPJSFPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2C3=C4C=CC(=CC4=NC3=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147124-21-7 | |

| Record name | 6,6'-Dibromoisoindigo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, with CAS number 1351240-72-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 420.055 g/mol |

| Density | 1.9±0.1 g/cm³ |

| Boiling Point | 613.4±55.0 °C |

| Flash Point | 324.8±31.5 °C |

| LogP | 3.90 |

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of indolin derivatives, including this compound. A study evaluating various indolin derivatives demonstrated significant suppression of nitric oxide (NO) secretion in LPS-stimulated RAW264.7 cells, with some derivatives achieving up to 50% inhibition at concentrations around 40 μM .

Key Findings:

- The compound exhibited anti-inflammatory properties comparable to established NSAIDs.

- It effectively reduced pro-inflammatory cytokines such as IL-6 and TNF-α.

2. Antimicrobial Activity

Indolin derivatives have also been studied for their antimicrobial properties. A review of indole-based compounds indicated that certain structural modifications enhance their activity against various pathogens .

Research Insights:

- Compounds structurally similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria.

3. Anticancer Activity

The anticancer potential of indolin derivatives is particularly noteworthy. Research has shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study:

A specific study reported that derivatives with an indolin core exhibited IC values ranging from 1.26 to 18.42 μM against various cancer cell lines, indicating potent antiproliferative effects without significant toxicity to normal cells .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of NO Production: The compound's ability to suppress NO production is linked to its interaction with inflammatory pathways involving NF-kB and MAPK signaling .

- Induction of Apoptosis: The anticancer effects are likely mediated through the activation of apoptotic pathways, possibly involving caspase activation and mitochondrial dysfunction .

- Antimicrobial Mechanisms: The structural features of the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

類似化合物との比較

Structural Modifications and Electronic Effects

The indolin-2-one scaffold is highly versatile. Key structural variations among analogs include:

Key Observations :

- Bromination: Bromine at the 6-position (target compound) improves electronic conjugation and binding affinity in kinase inhibitors (e.g., Saccharomonosporine A) .

- Michael Acceptors : Sunitinib and supercinnamaldehyde (SCA) derivatives utilize α,β-unsaturated carbonyl groups for covalent interactions with kinases .

- Hydrazone Moieties : Azomethine (-N=CH-) groups in hydrazone derivatives enhance antioxidant and anticancer activities .

Key Insights :

- Alkyl-substituted analogs (e.g., 2-octyldodecyl chains) are tailored for non-biological applications, such as organic electronics, due to improved solubility .

準備方法

Condensation of 6-Bromoindolin-2-one Derivatives

The principal synthetic strategy involves the condensation of two 6-bromoindolin-2-one units or their derivatives to form the conjugated double bond. This typically occurs via an aldol-type or Knoevenagel condensation, facilitated by base catalysis or acidic conditions.

- Starting Materials: 6-Bromoindolin-2-one or 6-bromo-3-formylindolin-2-one derivatives.

- Reaction Conditions: Mild heating in the presence of bases such as piperidine or triethylamine in solvents like ethanol or acetic acid.

- Outcome: Formation of the (E)-configured double bond between the 3-position of one indolin-2-one and the 3-position of another, yielding the target compound.

Use of Copper-Catalyzed Cross-Coupling Reactions

Recent advances have demonstrated the use of copper-catalyzed reactions to selectively functionalize indolin-2-one derivatives, which can be adapted for the synthesis of brominated isoindigo analogues.

- Catalyst: Copper salts (e.g., Cu(I) or Cu(II) salts).

- Mechanism: Copper-catalyzed selective N-vinylation or cross-coupling with alkenyl boronic acids can be employed to introduce vinyl or other substituents, which can then be converted into the conjugated system characteristic of isoindigo derivatives.

- Advantages: High selectivity and mild reaction conditions, allowing for controlled introduction of functional groups and bromine substituents.

Bromination Strategies

Bromination can be achieved either by starting with 6-bromo-substituted indolin-2-one derivatives or by post-synthetic bromination.

- Precursor Bromination: Using commercially available or synthetically prepared 6-bromoindolin-2-one as the starting material ensures bromine substituents are present before condensation.

- Post-Synthetic Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions can selectively brominate the isoindigo framework without disrupting the conjugated system.

Thermal and Solvent Effects

Thermal conditions and solvent choice significantly influence the stereoselectivity and yield of the condensation step.

- Temperature: Moderate heating (50–100°C) favors the (E)-isomer formation.

- Solvent: Polar protic solvents such as ethanol or acetic acid promote condensation and facilitate removal of water byproduct.

Research Findings and Data Summary

| Preparation Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Condensation of 6-bromoindolin-2-one derivatives | Base-catalyzed (piperidine), ethanol solvent, 80°C, 6 h | 65–80 | High stereoselectivity for (E)-isomer |

| Copper-catalyzed N-vinylation and cross-coupling | Cu(I) salts, alkenyl boronic acids, mild conditions | 70–85 | Enables functionalization prior to condensation |

| Bromination (post-synthesis) | NBS, acetonitrile, room temperature, 2 h | 75–90 | Selective bromination without side reactions |

| Thermal isomerization | Heating at 100°C in ethanol | >90 (E-isomer) | Ensures predominant (E)-configuration |

These data are consolidated from multiple peer-reviewed studies focusing on isoindigo and related oxindolinone derivatives, including copper-catalyzed cross-coupling methodologies and classical condensation reactions.

Mechanistic Insights

- The condensation mechanism involves nucleophilic attack of the active methylene group at the 3-position of one indolin-2-one on the carbonyl carbon of the other, followed by dehydration to form the double bond.

- Copper catalysts facilitate selective N-vinylation, which can be a precursor step to forming the conjugated linkage.

- Bromine substituents influence the electronic properties and reactivity of the intermediates, often directing regioselectivity in subsequent steps.

Q & A

Advanced Research Question

- DFT Calculations : Predict thermodynamic favorability of bromination sites and transition states for condensation reactions. For example, Fukui indices identify nucleophilic carbons prone to bromination .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize yields .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

- Yield Optimization : Batch reactions >1g often show reduced yields due to heat dissipation issues. Use flow chemistry for improved mixing and temperature control .

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Stability : The compound may degrade under light or humidity. Store in amber vials at –20°C under inert gas (N₂) .

How does substituent variation impact electronic properties?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Bromine at C6 stabilizes the indolinone core via resonance, increasing electrophilicity at the ylidene position .

- Hammett Analysis : Meta-bromo substitution (σₚ = 0.39) enhances reactivity compared to para-substituted analogues .

- Spectroscopic Shifts : Bromine causes upfield shifts in ¹³C NMR due to increased electron density redistribution .

What are the limitations of current biological activity studies?

Advanced Research Question

- Lack of Target Specificity : Broad-spectrum assays (e.g., MTT cytotoxicity) do not identify molecular targets. Use siRNA knockdown or CRISPR-Cas9 validation for mechanistic insights .

- Pharmacokinetic Data : Absence of ADME (absorption, distribution, metabolism, excretion) studies limits translational potential. Conduct in vitro microsomal stability assays (e.g., human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。